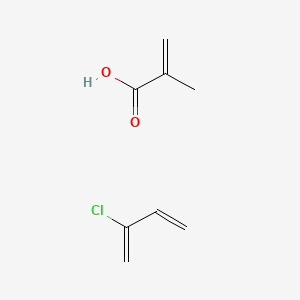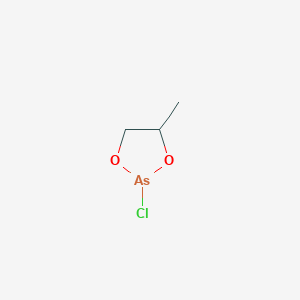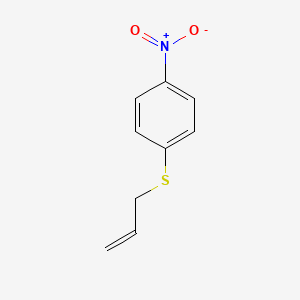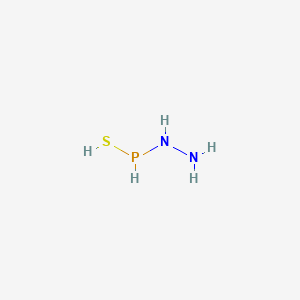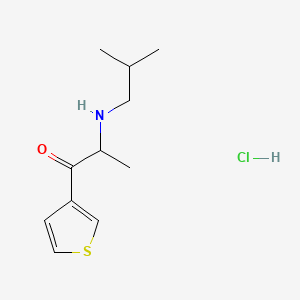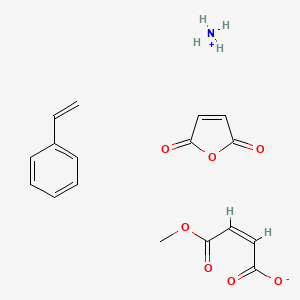
azanium;furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoate;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedioic acid (2Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, ammonium salt is a complex polymeric compound. It is formed by the polymerization of 2-butenedioic acid (2Z)-, monomethyl ester with ethenylbenzene and 2,5-furandione, followed by the addition of ammonium salt. This compound is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, ammonium salt typically involves the following steps:
Polymerization: The polymerization process involves the reaction of 2-butenedioic acid (2Z)-, monomethyl ester with ethenylbenzene and 2,5-furandione. This reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Addition of Ammonium Salt: After the polymerization, ammonium salt is added to the reaction mixture.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity. The use of catalysts and other additives may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenedioic acid (2Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the reactions include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require the presence of catalysts and specific reaction conditions, such as temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
2-Butenedioic acid (2Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Butenedioic acid (2Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butenedioic acid (2Z)-, 1-methyl ester, polymer with ethenylbenzene and 2,5-furandione
- 2-Butenedioic acid (Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, sodium salt
Uniqueness
Compared to similar compounds, 2-Butenedioic acid (2Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, ammonium salt exhibits unique properties due to the presence of the ammonium salt. This addition enhances the compound’s stability and solubility, making it more suitable for certain applications .
Propriétés
Numéro CAS |
34828-50-7 |
|---|---|
Formule moléculaire |
C17H19NO7 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
azanium;furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C5H6O4.C4H2O3.H3N/c1-2-8-6-4-3-5-7-8;1-9-5(8)3-2-4(6)7;5-3-1-2-4(6)7-3;/h2-7H,1H2;2-3H,1H3,(H,6,7);1-2H;1H3/b;3-2-;; |
Clé InChI |
CBVUMGMCQGQDGS-IHFQCQFOSA-N |
SMILES isomérique |
COC(=O)/C=C\C(=O)[O-].C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[NH4+] |
SMILES canonique |
COC(=O)C=CC(=O)[O-].C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[NH4+] |
Numéros CAS associés |
34828-50-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)
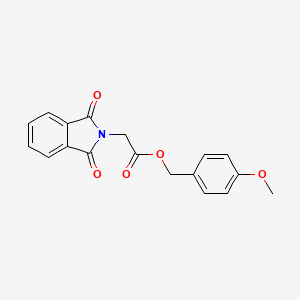
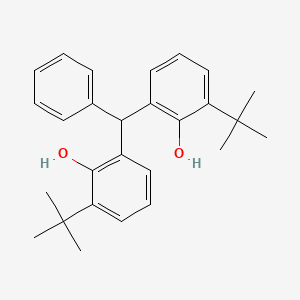
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
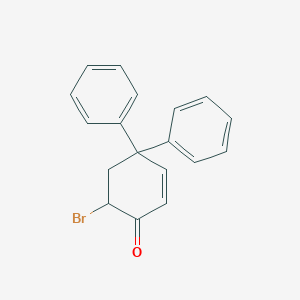
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)


